5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde
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Overview
Description
5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde is a heterocyclic compound that contains both a thiazole and a pyridine ring. The presence of these rings makes it an interesting compound for various chemical and biological applications. The thiazole ring is known for its aromaticity and ability to participate in various chemical reactions, while the pyridine ring is a common structural motif in many biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. This intermediate is then reacted with a pyridine derivative under appropriate conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur on both the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carboxylic acid.
Reduction: 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-methanol.
Substitution: Various substituted thiazole and pyridine derivatives depending on the reagents used.
Scientific Research Applications
5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can act as a ligand for metal ions. These interactions can modulate the activity of biological pathways and lead to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methoxy-1,3-thiazol-4-yl)pyridine-3-carbaldehyde
- 5-(3-Methoxy-1,2-thiazol-4-yl)pyridine-3-carbaldehyde
- 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-2-carbaldehyde
Uniqueness
5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde is unique due to the specific positioning of the methoxy group and the thiazole ring. This unique structure can lead to different chemical reactivity and biological activity compared to similar compounds. The presence of both the thiazole and pyridine rings also provides a versatile scaffold for further chemical modifications .
Biological Activity
5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing relevant studies, including synthesis methods, activity against various cell lines, and potential mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is C10H8N2O2S. The compound features a pyridine ring substituted with a thiazole moiety and an aldehyde functional group, which may contribute to its reactivity and biological properties.
Anticancer Activity
Recent studies have demonstrated that thiazole-containing compounds exhibit significant anticancer properties. For instance, a study highlighted that derivatives similar to this compound showed cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds ranged from 2.43 to 14.65 µM, indicating promising growth inhibition capabilities .
Table 1: Anticancer Activity of Thiazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MDA-MB-231 | 3.00 |
Compound B | HepG2 | 4.98 |
Compound C | MDA-MB-231 | 7.84 |
Compound D | HepG2 | 14.65 |
The anticancer activity of thiazole derivatives is often attributed to their ability to disrupt microtubule assembly, which is crucial for cell division. Compounds such as those derived from thiazoles have been shown to enhance caspase-3 activity, indicating an induction of apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, compounds containing thiazole rings have also demonstrated antimicrobial activity. Research indicates that thiazole derivatives can inhibit the growth of various bacteria and fungi, making them candidates for further development as antimicrobial agents .
Table 2: Antimicrobial Activity of Thiazole Derivatives
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 3.12 |
Escherichia coli | 12.5 |
Candida albicans | 4.69 |
Case Studies
Several case studies have focused on the biological evaluation of thiazole derivatives:
- Case Study on MDA-MB-231 Cells : A study investigated the effects of a series of thiazole derivatives on MDA-MB-231 cells, revealing that specific substitutions on the thiazole ring significantly enhanced cytotoxicity and apoptotic induction .
- Antimicrobial Evaluation : A comprehensive evaluation showed that certain thiazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections .
Properties
Molecular Formula |
C10H8N2O2S |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
5-(3-methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2S/c1-14-10-3-9(15-12-10)8-2-7(6-13)4-11-5-8/h2-6H,1H3 |
InChI Key |
HYQIUTKHRBVUEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=C1)C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
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